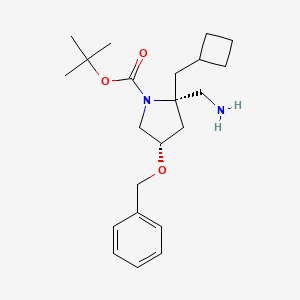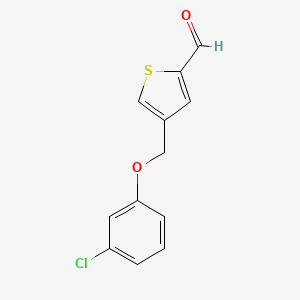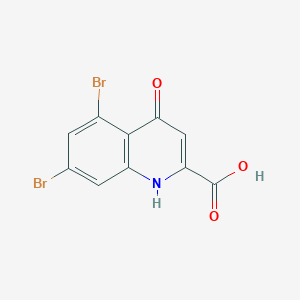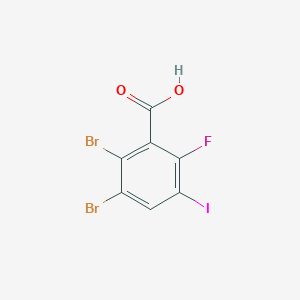
2,3-Dibromo-6-fluoro-5-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-6-fluoro-5-iodobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C7H2Br2FIO2. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring, making it a highly substituted aromatic compound. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-fluoro-5-iodobenzoic acid typically involves the halogenation of a precursor benzoic acid. One common method is the bromination of 6-fluoro-5-iodobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-6-fluoro-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
2,3-Dibromo-6-fluoro-5-iodobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-6-fluoro-5-iodobenzoic acid depends on the specific application and the target molecule or pathway. In general, the compound’s halogen atoms can interact with various molecular targets, leading to changes in the chemical or biological activity of the target. For example, in substitution reactions, the halogen atoms can be replaced by other functional groups, altering the compound’s properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-iodobenzoic acid: This compound is similar in structure but lacks the bromine atoms. It is used in similar applications, such as the synthesis of complex organic molecules.
2,3-Dibromo-5-iodobenzoic acid: This compound is similar but lacks the fluorine atom. It is also used in various chemical reactions and research applications.
Uniqueness
2,3-Dibromo-6-fluoro-5-iodobenzoic acid is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the benzene ring. This unique combination of halogens imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
1160573-40-9 |
|---|---|
Formule moléculaire |
C7H2Br2FIO2 |
Poids moléculaire |
423.80 g/mol |
Nom IUPAC |
2,3-dibromo-6-fluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H2Br2FIO2/c8-2-1-3(11)6(10)4(5(2)9)7(12)13/h1H,(H,12,13) |
Clé InChI |
NLKXWPPBJQEQDR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1I)F)C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12994024.png)

![3-(Cyclopropylamino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12994043.png)
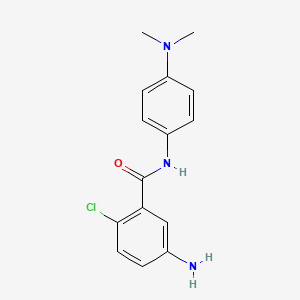
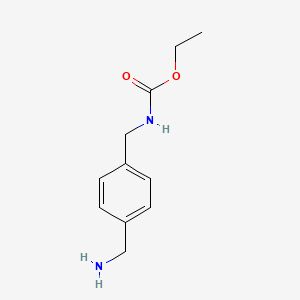
![6-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B12994070.png)
![3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994075.png)
